4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol
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Overview
Description
4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol is a complex organic compound that features a piperazine ring substituted with an aminoethyl group and a phenol ring substituted with two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via aza-Michael addition reactions between diamines and sulfonium salts.
Attachment of the Phenol Ring: The phenol ring with tert-butyl groups can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form secondary amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Halogenated and sulfonated phenol derivatives.
Scientific Research Applications
4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
1-(2-Aminoethyl)piperazine: A simpler piperazine derivative used in epoxy curing and surface activation.
Uniqueness
4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an aminoethyl group and a phenol ring with tert-butyl groups makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O/c1-20(2,3)17-13-16(14-18(19(17)25)21(4,5)6)15-24-11-9-23(8-7-22)10-12-24/h13-14,25H,7-12,15,22H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDASMFVPZLIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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